molecular formula C15H16N2O4S B2760251 (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2035000-38-3

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2760251
CAS No.: 2035000-38-3
M. Wt: 320.36
InChI Key: KUNJKXCHWQNPDH-ONEGZZNKSA-N
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Description

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a combination of a thiophene ring, an acrylate moiety, a piperidine ring, and an oxazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Acrylate Moiety: The thiophene ring is functionalized with an acrylate group through a Heck reaction, which involves the palladium-catalyzed coupling of a thiophene derivative with an acrylate ester.

    Piperidine Ring Formation: The acrylate-thiophene intermediate is then reacted with a piperidine derivative under basic conditions to form the piperidine ring.

    Oxazolidine-2,4-dione Formation: The final step involves the cyclization of the piperidine intermediate with a suitable diester to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate moiety can be reduced to form saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Saturated derivatives of the acrylate moiety.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In materials science, this compound could be used in the design of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The thiophene ring and acrylate moiety could participate in π-π interactions or hydrogen bonding, while the piperidine and oxazolidine-2,4-dione rings could provide additional binding sites.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione: shares similarities with other compounds containing thiophene rings, acrylate moieties, piperidine rings, and oxazolidine-2,4-dione structures.

    Thiophene derivatives: Compounds like 2-acetylthiophene or 3-thiophenecarboxaldehyde.

    Acrylate derivatives: Compounds such as methyl acrylate or ethyl acrylate.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid or 4-piperidone.

    Oxazolidine-2,4-dione derivatives: Compounds such as 3-methyl-oxazolidine-2,4-dione or 5-phenyl-oxazolidine-2,4-dione.

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-13(4-3-12-2-1-9-22-12)16-7-5-11(6-8-16)17-14(19)10-21-15(17)20/h1-4,9,11H,5-8,10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNJKXCHWQNPDH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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